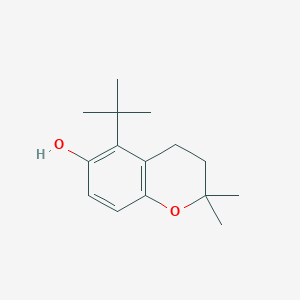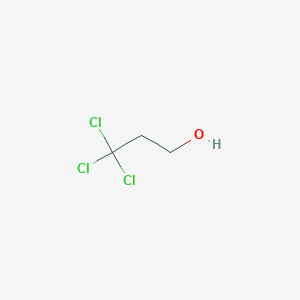![molecular formula C31H37NO2S4 B14493614 3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane CAS No. 64169-83-1](/img/structure/B14493614.png)
3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane is a complex organic compound characterized by the presence of nitro and sulfanyl groups attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of sulfanyl groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfanylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiolane derivatives.
Scientific Research Applications
3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethylphenyl)phosphine: A phosphine ligand used in organic synthesis.
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: An N-heterocyclic carbene ligand with catalytic properties.
Trimesitylborane: A borane derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane is unique due to its combination of nitro and sulfanyl groups attached to a thiolane ring
Properties
CAS No. |
64169-83-1 |
|---|---|
Molecular Formula |
C31H37NO2S4 |
Molecular Weight |
583.9 g/mol |
IUPAC Name |
3-nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane |
InChI |
InChI=1S/C31H37NO2S4/c1-16-10-19(4)26(20(5)11-16)35-29-25(32(33)34)30(36-27-21(6)12-17(2)13-22(27)7)38-31(29)37-28-23(8)14-18(3)15-24(28)9/h10-15,25,29-31H,1-9H3 |
InChI Key |
KKJQJXSHYKZKAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC2C(C(SC2SC3=C(C=C(C=C3C)C)C)SC4=C(C=C(C=C4C)C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



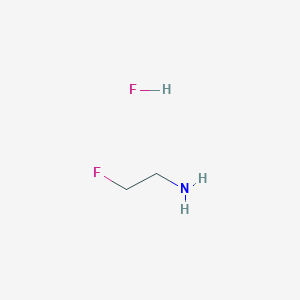
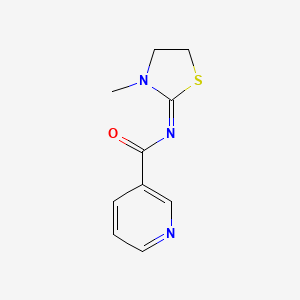
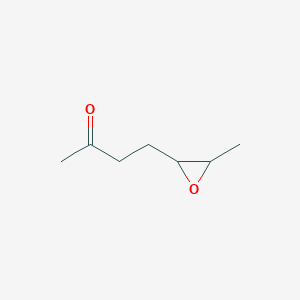
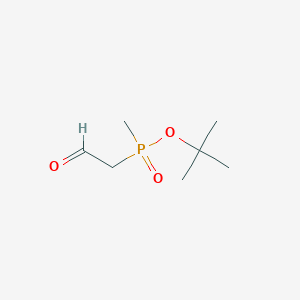
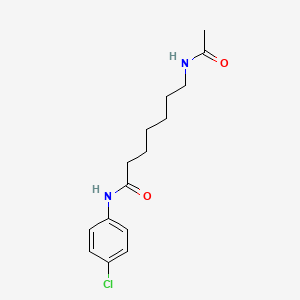
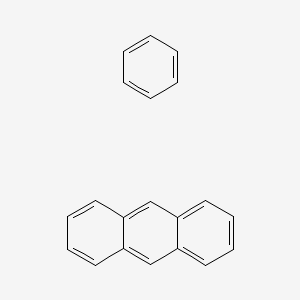
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
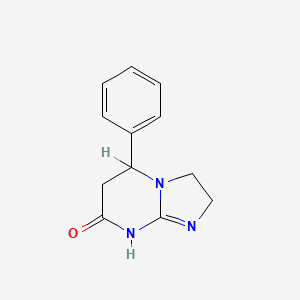
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

